molecular formula C13H16N2O2 B13734792 Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester

Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester

Cat. No.: B13734792
M. Wt: 232.28 g/mol
InChI Key: QIJIZFVAEGJIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester typically involves the condensation of pyrrole and pyridine derivatives. One common method involves the reaction of a pyrrole derivative with an acetic acid ester in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups.

Scientific Research Applications

Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 2-pyrrolo[2,3-c]pyridin-1-ylacetate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)9-15-7-5-10-4-6-14-8-11(10)15/h4-8H,9H2,1-3H3

InChI Key

QIJIZFVAEGJIOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1C=NC=C2

Origin of Product

United States

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